molecular formula C10H11NO B7963464 3-Benzoylazetidine

3-Benzoylazetidine

Cat. No.: B7963464
M. Wt: 161.20 g/mol
InChI Key: PQYNJIDNMNODOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzoylazetidine is a four-membered nitrogen-containing heterocycle with a benzoyl group attached to the third carbon atom. This compound is part of the azetidine family, which is known for its strained ring structure, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzoylazetidine can be synthesized through various methods. One common approach involves the cyclization of N-benzoyl-3-chloropropylamine using a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Benzoylazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Benzoylazetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzoylazetidine involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the azetidine ring can engage in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing ring without the benzoyl group.

    3-Benzylazetidine: Similar structure but with a benzyl group instead of a benzoyl group.

    2-Azetidinone: A lactam with a four-membered ring structure.

Uniqueness: 3-Benzoylazetidine is unique due to the presence of the benzoyl group, which imparts distinct chemical reactivity and biological activity compared to other azetidines. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

azetidin-3-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10(9-6-11-7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYNJIDNMNODOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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